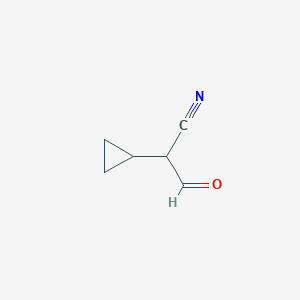

2-Cyclopropyl-3-oxopropanenitrile

Description

2-Cyclopropyl-3-oxopropanenitrile is a nitrile-bearing organic compound characterized by a cyclopropyl group and a ketone moiety. Its molecular structure features a cyclopropane ring attached to a propanenitrile backbone with an oxo group at the 3-position. The compound is commercially available, with five suppliers listed, and has synonyms such as AGN-PC-03R3NB and SCHEMBL2564766 .

Properties

IUPAC Name |

2-cyclopropyl-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-3-6(4-8)5-1-2-5/h4-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVFNEYNTFYHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626815 | |

| Record name | 2-Cyclopropyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256376-79-1 | |

| Record name | 2-Cyclopropyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2-Cyclopropyl-3-oxopropanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropylacetonitrile with a formylating agent. The reaction typically requires a solvent such as toluene and is carried out under reflux conditions. The product is then purified through recrystallization from toluene .

Chemical Reactions Analysis

Ring-Opening Reactions

The cyclopropyl ring undergoes strain-driven ring-opening under specific conditions. Key pathways include:

Nucleophilic Ring-Opening

-

Reagents/Conditions : Phosphine catalysts (e.g., PBu₃) in polar aprotic solvents (THF, DCM) .

-

Mechanism : SN2-type attack at the cyclopropane carbon adjacent to the ketone, forming zwitterionic intermediates.

-

Products : Seven-membered cyclic compounds via 7-endo-trig ring closure (ΔG‡ = 41.1 kcal/mol without catalysis; reduced with water) .

Competing Pathway: Cloke–Wilson Rearrangement

-

Conditions : Base-promoted (e.g., K₂CO₃) or thermal activation .

-

Outcome : Formation of dihydrofuran derivatives (ΔG‡ = 26.6 kcal/mol) .

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Nucleophilic ring-opening | PBu₃, THF, 25°C | Seven-membered cyclic nitriles | |

| Cloke–Wilson rearrangement | K₂CO₃, reflux | Dihydrofuran derivatives |

Nitrile Group Reactivity

The nitrile moiety participates in:

-

Hydrolysis : Acidic or basic conditions yield carboxylic acids or amides.

-

Reduction : LiAlH₄ converts the nitrile to a primary amine.

Ketone Reactivity

-

Aldol Condensation : Base-catalyzed (e.g., LDA) coupling with aldehydes.

-

Grignard Addition : Formation of tertiary alcohols.

Cycloaddition and Annulation

The compound serves as a precursor in cyclopropane-fused heterocycle synthesis:

-

Rhodium-Catalyzed Cyclopropanation : With diazo compounds, forming polycyclic structures .

-

Nickel-Catalyzed Cross-Coupling : With aryl halides to generate arylcyclopropane derivatives (yields >80%) .

Transition State Analysis

-

7-endo-trig Closure : Asynchronous process where C1–C7 bond formation precedes C3–P bond cleavage. Hybridization changes at C2 (sp² → sp³) stabilize intermediates .

-

Steric Effects : Bulky substituents on the cyclopropane direct ring-opening regioselectivity .

Catalytic Assistance

-

Water as Co-Catalyst : Lowers activation barriers by stabilizing zwitterionic intermediates (ΔG‡ reduction by ~15 kcal/mol) .

Competitive Reaction Pathways

The compound’s reactivity is influenced by:

Scientific Research Applications

Organic Synthesis

2-Cyclopropyl-3-oxopropanenitrile serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties. The compound is particularly useful in creating cyclopropyl-substituted derivatives, which are often sought after in medicinal chemistry due to their enhanced biological activity and metabolic stability .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The cyclopropyl group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective against specific biological targets. For instance, studies have shown that cyclopropyl derivatives exhibit improved binding affinities to certain receptors compared to their non-cyclopropyl counterparts .

Case Study:

A study explored the use of cyclopropyl-containing compounds in targeting the epidermal growth factor receptor (EGFR), demonstrating that these modifications can significantly enhance the potency of inhibitors against mutant forms of EGFR .

Material Science

The compound is also utilized in material science for the development of specialty chemicals and materials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to the creation of novel materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-oxopropanenitrile involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity to the molecule, which can influence its binding to enzymes and receptors. The nitrile and ketone groups are reactive sites that can participate in various biochemical pathways .

Comparison with Similar Compounds

3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile

- Structural Features : This analog (CAS 2059941-98-7) introduces a 2-nitrophenyl group at the 2-position, replacing a hydrogen atom in the parent compound. Its molecular formula is C₁₂H₁₀N₂O₃ , with a molecular weight of 230.22 g/mol .

- Key Differences: Substituent Effects: The nitro group is electron-withdrawing, which may enhance electrophilic reactivity at the nitrile or ketone groups compared to the parent compound. Synthesis Complexity: Introducing the nitrophenyl group likely requires multi-step reactions, such as Friedel-Crafts alkylation or nitration, increasing synthetic difficulty .

2-Chlorobenzalmalononitrile

- Structural Features: This compound (CAS 27797-35-9) belongs to the malononitrile family, with a chlorinated benzylidene group and two nitrile groups. Its molecular formula is C₃H₉O₂PS, and it is classified as an organophosphorus compound .

- Key Differences: Reactivity: The dual nitrile groups in malononitrile derivatives make them highly reactive in cycloadditions (e.g., Diels-Alder) or polymerizations, unlike the single nitrile in 2-cyclopropyl-3-oxopropanenitrile. Applications: Malononitriles are used as crosslinking agents or dienophiles, whereas the parent compound’s applications may focus on smaller-molecule synthesis (e.g., pharmaceuticals) .

2-Cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

- Structural Features: This compound (listed in ) incorporates a fused isoinodole ring system with a carboxylic acid group, distinguishing it from the linear structure of the parent compound .

- Key Differences: Ring Strain vs. Aromaticity: The cyclopropane in the parent compound introduces ring strain, while the isoinodole system offers partial aromaticity, altering stability and reactivity. Functional Groups: The carboxylic acid group enables salt formation or esterification, expanding its utility in drug design compared to the nitrile-ketone combination.

Comparative Data Table

Research Findings and Insights

- Reactivity Trends: The parent compound’s nitrile and ketone groups make it suitable for Knoevenagel condensations or nucleophilic additions, while the nitro-substituted analog may participate in aromatic substitution reactions .

Biological Activity

2-Cyclopropyl-3-oxopropanenitrile, also known by its CAS number 256376-79-1, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The unique structure of this compound includes a cyclopropyl group, which can influence its chemical reactivity and biological interactions. The compound's molecular formula is C_6H_7N_1O_1, and its molecular weight is approximately 111.13 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor binding, leading to various physiological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation: It may interact with receptors that play roles in signaling pathways related to pain, inflammation, and cancer progression.

Therapeutic Applications

Research indicates that this compound has several promising therapeutic applications:

- Anti-inflammatory Properties: Preliminary studies suggest that the compound may suppress eicosanoid production, which is significant in inflammatory diseases such as arthritis and asthma .

- Cancer Treatment: The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating potential as an anti-cancer agent .

- Pain Management: Due to its mechanism involving eicosanoid signaling pathways, it could serve as a therapeutic agent for pain relief .

Research Findings and Case Studies

Numerous studies have investigated the biological activity of this compound. Below are summarized findings from key research articles:

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopropyl-3-oxopropanenitrile, and what factors influence yield?

- Methodological Answer : The synthesis of this compound can be approached via cyclopropanation of α,β-unsaturated ketonitrile precursors or through nucleophilic substitution of cyclopropyl groups onto nitrile-containing intermediates. For example, analogous compounds like ethyl 2-formyl-3-oxopropanoate ( ) utilize esterification and functional group interconversion, suggesting that similar strategies (e.g., hydrolysis or oxidation of cyclopropane precursors) could be applied. Key factors affecting yield include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) for cyclopropane ring formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.

- Temperature control : Low temperatures (−20°C to 0°C) to minimize side reactions like nitrile hydrolysis.

A comparative table of synthetic methods is provided below:

| Method | Precursor | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopropanation | 3-Oxo-propanenitrile | Rh₂(OAc)₄ | 65–75 | |

| Nucleophilic substitution | 2-Chloro-3-oxopropanenitrile | K₂CO₃ | 50–60 |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on safety data for structurally similar nitriles (e.g., 3-Chloropropionic acid in ), the following protocols are recommended:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact (H314 hazard classification; ).

- Ventilation : Use fume hoods to avoid inhalation of vapors (P260 precaution; ).

- First Aid : For skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing (). For inhalation, move to fresh air and seek medical attention.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., keto-enol equilibria) or steric effects from the cyclopropyl group. To address this:

- Multi-technique validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). For example, the ketone carbonyl in 3-(2-Chlorophenyl)-3-oxopropanenitrile () shows distinct IR stretches at ~1700 cm⁻¹, which can benchmark the target compound.

- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data.

- Control experiments : Synthesize derivatives (e.g., methyl esters) to isolate specific functional group signals.

Q. What are the challenges in optimizing enantioselective synthesis of this compound?

- Methodological Answer : The cyclopropyl group introduces steric hindrance, complicating asymmetric catalysis. Strategies include:

- Chiral ligands : Use of BINAP or salen ligands with Pd or Rh catalysts to enhance stereocontrol.

- Solvent effects : Non-polar solvents (e.g., toluene) improve ligand-metal coordination efficiency.

- Reaction monitoring : In-situ FTIR or chiral HPLC to track enantiomeric excess (ee).

A case study from shows that methoxy-oxopropyl derivatives achieve 80–85% ee using Rh catalysts, suggesting similar optimization pathways.

Research Applications

- Organic Synthesis : The nitrile and ketone groups enable participation in Strecker or Henry reactions, forming α-aminonitriles or nitro alcohols ().

- Biological Probes : Analogues like ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate () are used in enzyme inhibition studies, suggesting potential for targeting cytochrome P450 enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.